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molecular formula C7H12N2O2 B8767402 Ethyl 1,4,5,6-tetrahydropyrazine-2-carboxylate CAS No. 209592-04-1

Ethyl 1,4,5,6-tetrahydropyrazine-2-carboxylate

Cat. No. B8767402
M. Wt: 156.18 g/mol
InChI Key: PPLXCXZAORAFSQ-UHFFFAOYSA-N
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Patent
US06333324B1

Procedure details

A solution of ethyl pyrazine-2-carboxylate (60 g) in EtOH (500 ml) was subjected to catalytic reduction using palladium hydroxide on carbon (5.0 g), in hydrogen at 3 atm for 4 hours. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give 62.8 g of ethyl 1,4,5,6-tetrahydropyrazine-2-carboxylate as an oil.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CCO.[H][H].[OH-].[OH-].[Pd+2]>[NH:1]1[CH2:6][CH2:5][NH:4][CH:3]=[C:2]1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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